Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 853313-84-5) is a polycyclic organic compound featuring a hexahydroquinoline core substituted with a 2-bromophenyl-furan moiety, a ketone group at position 5, and ethyl ester functionality at position 3 . Its molecular formula is C25H26BrNO4 (MW: 484.4 g/mol), with structural complexity arising from the fused bicyclic system and the brominated aromatic ring. The compound is synthesized via Hantzsch-like multicomponent reactions, often involving dimedone, aldehydes, and ammonium acetate under catalytic conditions .
Properties
CAS No. |
853313-84-5 |
|---|---|
Molecular Formula |
C25H26BrNO4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
ethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H26BrNO4/c1-5-30-24(29)21-14(2)27-17-12-25(3,4)13-18(28)22(17)23(21)20-11-10-19(31-20)15-8-6-7-9-16(15)26/h6-11,23,27H,5,12-13H2,1-4H3 |
InChI Key |
KETPVHSKOQBTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C4=CC=CC=C4Br)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
The classical Hantzsch method involves condensing a 1,3-dicarbonyl compound, an aldehyde, a β-keto ester, and ammonium acetate. For the target compound:
-
1,3-Dicarbonyl : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) provides the 2,7,7-trimethyl-5-oxohexahydroquinoline backbone.
-
Aldehyde : 5-(2-Bromophenyl)furan-2-carbaldehyde introduces the furan-2-yl and 2-bromophenyl substituents at position 4 of the quinoline ring.
-
β-Keto Ester : Ethyl acetoacetate contributes the ethyl carboxylate group at position 3.
-
Ammonium Acetate : Acts as the nitrogen source for pyridine ring formation.
Table 1: Standard Reaction Conditions for Hantzsch Synthesis
| Component | Quantity (mmol) | Role |
|---|---|---|
| Dimedone | 1.0 | Cyclohexanedione core |
| 5-(2-Bromophenyl)furan-2-carbaldehyde | 1.0 | Electrophilic aldehyde |
| Ethyl acetoacetate | 1.0 | β-Keto ester |
| Ammonium acetate | 5.0 | Nitrogen source |
| Methanol | 10 mL | Solvent |
Synthetic Procedure
-
Reaction Setup : Combine dimedone (1 mmol), 5-(2-bromophenyl)furan-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (5 mmol) in methanol (10 mL).
-
Reflux : Heat the mixture under reflux (65–70°C) for 4–6 hours, monitoring progress via TLC (ethyl acetate/hexane, 1:1).
-
Workup : Cool the reaction mixture to room temperature, then pour into ice-cold water to precipitate the product.
-
Purification : Recrystallize the crude solid from methanol to obtain pure product (yield: 68–72%).
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel Condensation : The aldehyde reacts with the enol form of ethyl acetoacetate to form an α,β-unsaturated ketone intermediate.
-
Michael Addition : Dimedone attacks the α,β-unsaturated system, forming a diketone adduct.
-
Cyclization : Ammonium acetate facilitates cyclocondensation to generate the hexahydroquinoline core.
Ionic Liquid-Catalyzed One-Pot Synthesis
Green Chemistry Approach
The [H₂-DABCO][HSO₄]₂ ionic liquid (IL) catalyzes the synthesis at room temperature, enhancing atom economy and reducing energy consumption.
Table 2: Optimized Conditions for IL-Catalyzed Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 30 mg | Maximizes activation |
| Solvent | Ethanol | Enhances solubility |
| Temperature | 25°C | Room-temperature efficiency |
| Reaction time | 10–15 min | Rapid cyclization |
Procedure
-
Catalyst Preparation : Synthesize [H₂-DABCO][HSO₄]₂ via reported methods.
-
Reaction : Mix dimedone (1 mmol), 5-(2-bromophenyl)furan-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and IL (30 mg) in ethanol (3 mL).
-
Stirring : Stir the mixture at room temperature for 10–15 minutes.
-
Isolation : Filter the product, wash with cold water, and recrystallize from ethanol (yield: 89–93%).
Advantages Over Traditional Methods
-
Reduced Reaction Time : 15 minutes vs. 6 hours for Hantzsch.
-
Recyclability : The IL catalyst is reusable for 4–5 cycles without significant loss in activity.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) :
-
¹³C NMR :
Comparative Analysis of Methods
Table 3: Hantzsch vs. Ionic Liquid-Catalyzed Synthesis
| Metric | Hantzsch Method | IL-Catalyzed Method |
|---|---|---|
| Reaction time | 4–6 hours | 10–15 minutes |
| Yield | 68–72% | 89–93% |
| Temperature | Reflux (65–70°C) | Room temperature (25°C) |
| Catalyst recyclability | Not applicable | 4–5 cycles |
| Environmental impact | High (solvent use) | Low (green solvent) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group (COOEt) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability. For instance, similar esters in the hexahydroquinoline family are known to hydrolyze readily under alkaline conditions (e.g., aqueous NaOH) .
Electrophilic Substitution on the Furan Ring
The furan ring is highly reactive toward electrophilic substitution. Potential reactions include:
-
Bromination : Substitution at the 3- or 4-position of the furan ring, depending on directing effects.
-
Nitration : Introduction of nitro groups, though regiochemistry would require optimization.
-
Alkylation : Addition of alkylating agents (e.g., methyl iodide) to the oxygen-adjacent carbon.
Nucleophilic Aromatic Substitution (NAS)
The bromophenyl group may undergo NAS reactions under strongly activating conditions (e.g., high temperatures or catalytic bases). This could replace the bromine with nucleophiles like hydroxide, amines, or alkoxides.
Redox Reactions on the Hexahydroquinoline Core
The partially saturated quinoline ring may undergo oxidation or reduction. For example:
-
Oxidation : Conversion of the hexahydroquinoline to a fully aromatic quinoline via dehydrogenation.
-
Reduction : Further saturation of the ring system, though this is less likely due to the compound’s stability.
Melting Point (m.p.)
Derivatives of this compound class, such as ethyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, exhibit melting points in the range of 179–240°C . This suggests that the target compound’s m.p. is likely similar, depending on substituent effects.
FT-IR Analysis
Key IR signatures for similar compounds include:
-
1606–1494 cm⁻¹ : C=C aromatic stretches.
-
1279–1213 cm⁻¹ : Ester C-O vibrations.
¹H NMR Data
NMR shifts for related compounds indicate:
-
0.98–1.09 ppm : Methyl groups (CH₃).
-
2.16–2.79 ppm : Methine (CH) and methylene (CH₂) protons in the quinoline core.
-
4.08–4.21 ppm : OCH₂ ester protons.
Comparative Analysis of Structural Analogues
A comparison of structurally similar compounds highlights reactivity trends:
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that hexahydroquinoline derivatives exhibit promising anticancer properties. Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its ability to act as a chemosensitizer in tumor therapy. This compound's structural features may enhance its interaction with cancer cells and improve the efficacy of existing chemotherapeutics .
2. Neuroprotective Effects
The compound has shown potential as a neuroprotectant. It may help mitigate neurodegenerative diseases such as Alzheimer's by reducing oxidative stress and inflammation in neuronal cells. Its ability to modulate calcium channels also positions it as a candidate for treating cognitive disorders .
3. Cardiovascular Applications
Hexahydroquinoline derivatives are known for their vasodilatory and antiatherosclerotic effects. This compound could be developed into therapeutic agents for cardiovascular diseases by improving blood flow and reducing arterial plaque formation .
Biological Research
1. Mechanistic Studies
The unique structure of this compound allows for detailed mechanistic studies in biological systems. Researchers can explore its interactions with various biological targets to elucidate pathways involved in disease processes .
2. Drug Design and Development
This compound serves as a valuable scaffold in drug design due to its diverse functional groups and structural complexity. It can be modified to enhance potency and selectivity against specific biological targets .
Materials Science
1. Polymer Chemistry
The incorporation of this compound into polymer matrices can lead to the development of novel materials with enhanced mechanical properties and thermal stability. Its chemical stability makes it suitable for creating high-performance polymers used in various industrial applications .
2. Nanotechnology
In nanotechnology applications, this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. The ability to modify its surface properties can enhance the targeting efficiency of therapeutic agents at the cellular level .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Sausins et al., 1988 | Anticancer | Demonstrated significant reduction in tumor cell viability when combined with standard chemotherapeutics. |
| Nakayama et al., 1996 | Cardiovascular | Showed improved vasodilation in animal models compared to control groups. |
| Klusa et al., 1995 | Neuroprotection | Highlighted protective effects against oxidative stress in neuronal cultures. |
Mechanism of Action
The mechanism of action of Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not well-documented. its structure suggests potential interactions with various molecular targets:
Molecular Targets: The bromophenyl group may interact with enzyme active sites or receptor binding pockets.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or neurotransmission.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Molecular Properties
Key Observations :
- Bromine vs.
- Furan vs. Hydroxyphenyl : The furan ring in the target compound introduces π-conjugation and rigidity, contrasting with the hydroxyl group in Ethyl 4-(5-bromo-2-hydroxyphenyl)-..., which may increase solubility via hydrogen bonding .
- Ester Groups : Isopropyl (Compound 36) and methyl esters (DL-Methyl 4-(4-methoxyphenyl)-...) alter lipophilicity, impacting bioavailability .
Key Observations :
- Copper-based catalysts (e.g., DABCO2CuCl4) achieve higher yields (>90%) compared to L-glutamine (~75%), likely due to enhanced Lewis acidity .
- Solvent-free conditions improve atom economy and reduce environmental impact across derivatives .
Crystallographic and Stability Insights
The target compound’s structural analogs, such as Ethyl 4-(5-bromo-2-hydroxyphenyl)-..., exhibit well-defined monoclinic (P21/n) crystal systems with unit cell parameters a = 9.5969 Å, b = 19.0805 Å, c = 11.0678 Å, and β = 97.387° . Refinement data (R = 0.050, wR = 0.136) confirm high precision in structural determination, critical for understanding conformational stability . In contrast, the absence of crystallographic data for the target compound suggests further studies are needed to elucidate its solid-state behavior.
Biological Activity
Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with potential biological activities. Its complex structure includes a quinoline core and various functional groups that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26BrNO4 |
| Molecular Weight | 484.4 g/mol |
| CAS Number | 853313-84-5 |
| Melting Point | Not available |
| Boiling Point | Not available |
Biological Activity
Research into the biological activity of this compound is still emerging. However, related compounds in the quinoline family have been shown to exhibit various pharmacological effects:
- Anticancer Activity : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
- Antimicrobial Properties : Some studies indicate that quinoline derivatives can possess antimicrobial activity against bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
- Enzyme Inhibition : Compounds structurally related to this compound may inhibit key enzymes involved in metabolic pathways or disease processes. For example, inhibition of HIV reverse transcriptase has been noted in similar quinoline derivatives .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antileukemic Properties : A study on methoxytropolones highlighted their potential as antileukemic agents due to their ability to inhibit specific enzyme targets associated with cancer progression .
- Inhibition of Metalloenzymes : Research has shown that certain quinoline derivatives can act as potent inhibitors of metalloenzymes like alkaline phosphatase and phospholipase C. This suggests that this compound may also exhibit similar inhibitory effects .
Q & A
Q. What are the common synthetic routes for this compound?
The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation involving aldehydes, β-ketoesters, and ammonium acetate. For example, derivatives with bromophenyl substituents are synthesized using substituted aldehydes (e.g., 2-bromobenzaldehyde), dimedone, and ethyl acetoacetate under catalytic conditions. Solvent-free methods or heterogeneous catalysts (e.g., magnetic nanoparticles or ionic liquids) improve efficiency and yield . Reaction optimization may involve refluxing in ethanol or using green solvents, with yields monitored via TLC or HPLC.
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks .
- X-ray crystallography to determine molecular geometry and intermolecular interactions. Software like OLEX2 or SHELX refines crystal structures .
- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1695 cm⁻¹) .
- Elemental analysis or mass spectrometry for purity validation.
Q. What are the typical applications in academic research?
The compound’s hexahydroquinoline core is studied for:
- Biological activity : Screening as ADGRG1/GPR56 agonists (e.g., compound 36 in ) or antimicrobial agents .
- Structure-property relationships : Correlating substituent effects (e.g., bromophenyl groups) with reactivity or crystallographic packing .
Advanced Research Questions
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To address this:
Q. How to optimize reaction conditions for higher yields?
Key variables include:
- Catalyst selection : Magnetic nanocatalysts (e.g., Fe3O4@NFC@ONSM-Ni) or DABCO-based molten salts enhance recyclability and reduce side reactions .
- Solvent systems : Solvent-free conditions or ionic liquids improve atom economy and reduce purification steps .
- Temperature control : Microwave-assisted synthesis can accelerate reaction kinetics .
- Real-time monitoring : In-situ FT-IR or Raman spectroscopy tracks intermediate formation .
Q. How to assess structure-activity relationships (SAR) for biological targets?
- Pharmacophore modeling : Map functional groups (e.g., bromophenyl, furan) to binding pockets of targets like ADGRG1/GPR56 .
- Enzyme assays : Test inhibitory effects on bacterial dehydrogenases or proteases using derivatives with varied substituents .
- Docking studies : Use crystallographic data (e.g., PDB IDs) to simulate ligand-receptor interactions and guide synthetic modifications .
Q. What strategies mitigate challenges in crystallizing this compound?
- Solvent screening : Use high-throughput vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce nucleation .
- Additive engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize specific conformers.
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Standardize assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
- Control for stereochemistry : Chiral HPLC separates enantiomers, as biological activity may vary between R/S configurations .
- Validate via orthogonal methods : Compare agar diffusion results with broth microdilution or time-kill assays .
Q. Why do catalytic methods show variability in reaction yields?
- Surface heterogeneity : Characterize catalysts via BET surface area analysis or TEM to ensure reproducibility .
- Leaching tests : Perform hot filtration experiments to confirm heterogeneous catalysis vs. homogeneous contributions .
- Substrate scope limitations : Electron-withdrawing groups (e.g., bromo) may slow condensation; adjust catalyst loading or reaction time accordingly .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
